

A Technical Guide to Methyl 2-methyl-6-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-methyl-6-nitrobenzoate*

Cat. No.: *B042663*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-6-nitrobenzoate is a valuable chemical intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis from commercially available starting materials, and a discussion of its known applications. While the specific historical details of its initial discovery are not prominently documented in readily available literature, this document consolidates current scientific knowledge regarding its preparation and characteristics.

Physicochemical Properties

The fundamental physicochemical properties of **Methyl 2-methyl-6-nitrobenzoate** (CAS No. 61940-22-5) are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic applications.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[1]
CAS Number	61940-22-5	[1]
Physical Form	Solid	
Boiling Point	283.4 °C	[2]
IUPAC Name	methyl 2-methyl-6-nitrobenzoate	[1]

Synthesis of Methyl 2-methyl-6-nitrobenzoate

The synthesis of **Methyl 2-methyl-6-nitrobenzoate** is typically achieved through a two-step process: the oxidation of a suitable precursor to form 2-methyl-6-nitrobenzoic acid, followed by the esterification of the carboxylic acid with methanol.

Synthesis of the Precursor: 2-Methyl-6-nitrobenzoic Acid

A modern and efficient method for the synthesis of 2-methyl-6-nitrobenzoic acid involves the oxidation of 3-nitro-o-xylene. This method is advantageous as it is a co-production process that can also yield 3-nitro-2-methylbenzoic acid.

Experimental Protocol: Oxidation of 3-nitro-o-xylene

- Materials: 3-nitro-o-xylene, dilute nitric acid, oxygen.
- Procedure:
 - 3-nitro-o-xylene and dilute nitric acid are charged into an oxidation reaction vessel.
 - The mixture is heated, and oxygen is introduced as the oxidant under pressure.
 - The reaction is maintained at a controlled temperature and pressure until completion.

- Upon completion, the reaction mixture is cooled, and the crude product containing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid is isolated by filtration.
- The crude product is then purified through a series of washing and separation steps to yield pure 2-methyl-6-nitrobenzoic acid.

Esterification of 2-Methyl-6-nitrobenzoic Acid

The final step in the synthesis of **Methyl 2-methyl-6-nitrobenzoate** is the esterification of the precursor acid with methanol, typically under acidic conditions (Fischer esterification).

Experimental Protocol: Fischer Esterification

- Materials: 2-methyl-6-nitrobenzoic acid, methanol, concentrated sulfuric acid (catalyst).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitrobenzoic acid in an excess of methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
 - Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Remove the excess methanol under reduced pressure.
 - Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 2-methyl-6-nitrobenzoate**.
 - The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Spectroscopic Data

The characterization of **Methyl 2-methyl-6-nitrobenzoate** relies on various spectroscopic techniques. While a complete set of spectra for the target molecule is not readily available in all databases, data for its precursor and related isomers can provide valuable comparative information.

Spectrum Type	Key Features (for precursor 2-methyl-6-nitrobenzoic acid)	Reference
¹ H NMR	In DMSO-d ₆ , characteristic peaks are observed at approximately 7.998 ppm, 7.733 ppm, and 7.608 ppm for the aromatic protons, and a peak at 2.414 ppm for the methyl protons.	[3]
Mass Spectrum	The mass spectrum of the precursor acid shows a molecular ion peak corresponding to its molecular weight.	[4]
IR Spectrum	The IR spectrum of the precursor acid exhibits characteristic absorptions for the carboxylic acid O-H stretch, the C=O stretch, and the N-O stretches of the nitro group.	[5]

Note: The spectroscopic data provided is for the precursor acid, 2-methyl-6-nitrobenzoic acid, and serves as a reference for the characterization of the final ester product.

Applications and Significance

Methyl 2-methyl-6-nitrobenzoate is primarily utilized as a building block in organic synthesis. Its functional groups—the methyl ester and the nitro group on a substituted benzene ring—allow for a variety of chemical transformations.

One notable application is in the synthesis of pharmacologically active molecules. For instance, it has been used as an intermediate in the preparation of compounds with potential applications in cancer therapy.^[6] The nitro group can be reduced to an amine, which can then be further functionalized, while the ester group can be hydrolyzed or converted to other functional groups, making it a versatile precursor for a wide range of target molecules.

Logical Relationships and Workflows

The synthesis of **Methyl 2-methyl-6-nitrobenzoate** follows a logical progression from a readily available starting material through a two-step synthetic sequence. This workflow is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Methyl 2-methyl-6-nitrobenzoate**.

Conclusion

Methyl 2-methyl-6-nitrobenzoate is a key synthetic intermediate with established utility in the preparation of complex organic molecules. This guide has provided essential data on its properties and a detailed, practical methodology for its synthesis. While the historical origins of this compound remain to be fully elucidated, its contemporary relevance in chemical research and development is clear. The information presented herein is intended to support researchers and scientists in the effective utilization of this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-methyl-6-nitrobenzoate | 61940-22-5 | LCA94022 [biosynth.com]
- 3. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR [m.chemicalbook.com]
- 4. 2-Methyl-6-nitrobenzoic acid [webbook.nist.gov]
- 5. 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) IR Spectrum [m.chemicalbook.com]
- 6. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 2-methyl-6-nitrobenzoate: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042663#discovery-and-history-of-methyl-2-methyl-6-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com